DL-Lysine-6-13C dihydrochloride
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Overview
Description
DL-Lysine-6-13C dihydrochloride: is a stable isotope-labeled compound of lysine, an essential amino acid. The compound is labeled with carbon-13 at the sixth carbon position, making it useful in various scientific studies, particularly in metabolic research and tracer studies. The molecular formula of this compound is H2N13CH2(CH2)3CH(NH2)CO2H · 2HCl, and it has a molecular weight of 220.10 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Lysine-6-13C dihydrochloride can be synthesized through the incorporation of carbon-13 into the lysine molecule. The synthesis typically involves the use of carbon-13 labeled precursors in the biosynthesis pathway of lysine. The reaction conditions are carefully controlled to ensure the incorporation of the isotope at the desired position.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using genetically modified microorganisms that can incorporate carbon-13 into lysine. The fermentation broth is then processed to isolate and purify the labeled lysine, which is subsequently converted to its dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: DL-Lysine-6-13C dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form corresponding alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Formation of oxo derivatives such as keto acids.
Reduction: Formation of alcohol derivatives such as amino alcohols.
Substitution: Formation of substituted lysine derivatives with various functional groups.
Scientific Research Applications
DL-Lysine-6-13C dihydrochloride has numerous applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and metabolism of lysine in various biochemical pathways.
Biology: Utilized in studies of protein synthesis and degradation, as well as in the investigation of lysine’s role in cellular processes.
Medicine: Employed in clinical research to study metabolic disorders and to develop diagnostic tools for detecting abnormalities in lysine metabolism.
Mechanism of Action
The mechanism of action of DL-Lysine-6-13C dihydrochloride involves its incorporation into proteins and other biomolecules during metabolic processes. The labeled carbon-13 allows researchers to track the compound’s movement and transformation within biological systems. The molecular targets include enzymes involved in lysine metabolism, and the pathways involved include the lysine degradation pathway and the urea cycle .
Comparison with Similar Compounds
- DL-Lysine-1-13C dihydrochloride
- DL-Lysine-2-13C dihydrochloride
- DL-Lysine-ε-15N dihydrochloride
- L-Lysine-6-13C dihydrochloride
Comparison: DL-Lysine-6-13C dihydrochloride is unique due to the specific labeling of the sixth carbon with carbon-13. This specific labeling allows for precise tracking and analysis in metabolic studies. Other similar compounds may have different labeling positions or isotopes, which can be used for different types of studies. For example, DL-Lysine-ε-15N dihydrochloride is labeled with nitrogen-15, which can be used to study nitrogen metabolism .
Properties
CAS No. |
127488-93-1 |
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Molecular Formula |
C6H16Cl2N2O2 |
Molecular Weight |
220.10 g/mol |
IUPAC Name |
2,6-diamino(613C)hexanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i4+1;; |
InChI Key |
JBBURJFZIMRPCZ-KBPZJAOKSA-N |
Isomeric SMILES |
C(C[13CH2]N)CC(C(=O)O)N.Cl.Cl |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
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